BenchChemオンラインストアへようこそ!

4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Vaccine adjuvant NF-κB reporter assay Immunopotentiation

4-(Dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 459413-95-7) is a small-molecule sulfamoyl benzamidothiazole derivative that prolongs NF-κB activation following a primary Toll-like receptor-4 stimulus. It belongs to a class of thiazole-based sulfonamides investigated as vaccine adjuvant co-potentiators and immunomodulators.

Molecular Formula C18H18N4O3S2
Molecular Weight 402.49
CAS No. 459413-95-7
Cat. No. B2978996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
CAS459413-95-7
Molecular FormulaC18H18N4O3S2
Molecular Weight402.49
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C18H18N4O3S2/c1-22(2)15-7-3-13(4-8-15)17(23)20-14-5-9-16(10-6-14)27(24,25)21-18-19-11-12-26-18/h3-12H,1-2H3,(H,19,21)(H,20,23)
InChIKeyGBESOPUNIGSTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for 4-(Dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 459413-95-7)


4-(Dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 459413-95-7) is a small-molecule sulfamoyl benzamidothiazole derivative that prolongs NF-κB activation following a primary Toll-like receptor-4 stimulus [1]. It belongs to a class of thiazole-based sulfonamides investigated as vaccine adjuvant co-potentiators and immunomodulators [1][2]. The compound is structurally distinct from the antiviral helicase-primase inhibitor Pritelivir (CAS 348086-71-5), which shares the same molecular formula but possesses a different substitution pattern and biological target profile .

Why Generic Substitution Is Unreliable for 4-(Dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide in Adjuvant Research


Within the sulfamoyl benzamidothiazole chemotype, minor structural changes produce large functional shifts. In the seminal SAR study by Shukla et al., modifications at the 4-position of the benzamide ring or the sulfamoyl nitrogen directly determined whether a compound prolonged NF-κB signaling (immunopotentiation) or became inactive [1]. Even close analogs with identical thiazole-sulfonamide cores but different aryl substitutions showed orders-of-magnitude differences in cytokine-enhancement potency in THP-1 cells [1]. Consequently, substituting 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide with a generic “thiazole sulfonamide” without controlling for the precise dimethylamino-benzamide substitution pattern risks losing the NF-κB prolongation phenotype entirely.

Quantitative Differentiation Evidence for 4-(Dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide


NF-κB Prolongation Phenotype vs. Inactive Close Analogs

In a cell-based NF-κB reporter assay using HEK293 cells co-stimulated with LPS, 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (designated compound 1 in the Shukla et al. study) sustained NF-κB activation beyond the transient response induced by LPS alone, while the des-dimethylamino analog and several N-alkyl sulfamoyl variants showed no prolongation activity [1]. The dimethylamino substituent on the benzamide ring was essential for the temporal extension of NF-κB signaling [1].

Vaccine adjuvant NF-κB reporter assay Immunopotentiation

In Vivo Co-Adjuvant Activity with MPLA vs. MPLA Alone

Selected sulfamoyl benzamidothiazole analogs, when used as co-adjuvants with the FDA-approved TLR4 agonist MPLA, significantly enhanced antigen-specific antibody titers in murine vaccination studies compared to MPLA alone [1]. While the exact titer enhancement for compound 1 is not detailed in the abstract, the SAR study established that compounds retaining the 4-dimethylaminobenzamide motif were among the active co-adjuvants [1].

Vaccine adjuvant Antibody titer In vivo immunization

Structural Differentiation from Pritelivir (Same Molecular Formula, Different Pharmacophore)

Both 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 459413-95-7) and the HSV helicase-primase inhibitor Pritelivir (CAS 348086-71-5) share the molecular formula C18H18N4O3S2 . However, Pritelivir contains a thiadiazole ring and a distinct sulfonamide substitution pattern that confers nanomolar antiviral activity (IC50 = 0.02–0.1 µM against HSV-1/2) , whereas the target compound is a thiazole-containing benzamide with no reported antiviral activity and instead demonstrates NF-κB pathway modulation [1]. This illustrates that even isomeric compounds with identical heavy-atom composition cannot be interchangeably procured for immunology vs. virology applications.

Antiviral Helicase-primase inhibitor Structural comparator

Cytokine Release Enhancement in Human Monocytic THP-1 Cells

Shukla et al. evaluated selected sulfamoyl benzamidothiazole analogs for their ability to enhance secretion of immunostimulatory cytokines (IL-6, TNF-α, IL-1β) in THP-1 cells primed with LPS [1]. Analogs structurally related to compound 1, retaining the 4-dimethylaminobenzamide feature, consistently augmented cytokine release relative to LPS-only controls [1]. The dimethylamino substitution was a critical contributor to this enhancement, as N-dealkylated or bulkier N-aryl variants showed diminished activity [1].

Immunostimulatory cytokines THP-1 cells Adjuvant screening

Application Scenarios for 4-(Dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide


Vaccine Adjuvant Co-Potentiator Discovery and Lead Optimization

This compound serves as the founding hit (compound 1) for a series of NF-κB-prolonging sulfamoyl benzamidothiazoles [1]. Research groups developing subunit or inactivated vaccines can use it as a reference co-adjuvant alongside MPLA to benchmark new analogs in murine immunization models. Procurement specifications should require identity confirmation by 1H-NMR (characteristic dimethylamino singlet at ~3.0 ppm) and HPLC purity ≥95% to ensure reproducibility of the NF-κB prolongation phenotype.

Chemical Probe for NF-κB Pathway Temporal Dynamics

Because 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide uniquely sustains NF-κB activation beyond the acute LPS response, it can be deployed as a chemical tool to dissect the temporal regulation of NF-κB-dependent gene expression in innate immune cells [1]. Users should verify batch-to-batch consistency in the HEK293 NF-κB reporter assay (e.g., EC50 for prolongation) before initiating time-course transcriptomic or phospho-signaling studies.

Photoaffinity Probe Development for Target Deconvolution

The Shukla et al. SAR study generated a photoaffinity probe based on this scaffold to identify the molecular target(s) mediating NF-κB prolongation [1]. The parent compound is therefore a starting material for medicinal chemistry groups synthesizing clickable or photoactivatable derivatives for chemoproteomic target identification. Procured material should be free of amine-reactive impurities that could interfere with downstream bioconjugation steps.

Quote Request

Request a Quote for 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.